

In-Depth Technical Guide: WH-4-023 (CAS Number 837422-57-8)

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Compound of Interest

Compound Name: WH-4-023

Cat. No.: B1683783

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For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-023 is a potent, orally active, and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src. It also demonstrates significant inhibitory activity against Salt-Inducible Kinases (SIKs). This technical guide provides a comprehensive overview of **WH-4-023**, including its mechanism of action, key biological data, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in their exploration of **WH-4-023** for applications in immunology, oncology, and cellular signaling research.

Core Properties and Mechanism of Action

WH-4-023, also known as KIN112, is a small molecule inhibitor belonging to the 2-aminopyrimidine carbamate class.^[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domains of Lck and Src kinases.^[1] By blocking the phosphorylation of downstream substrates, **WH-4-023** effectively modulates signaling pathways crucial for T-cell activation, immune responses, and cell proliferation.^[1] Additionally, its inhibitory effect on SIK family kinases (SIK1, SIK2, and SIK3) suggests a role in regulating macrophage polarization and inflammatory responses.^{[1][2]}

Quantitative Biological Data

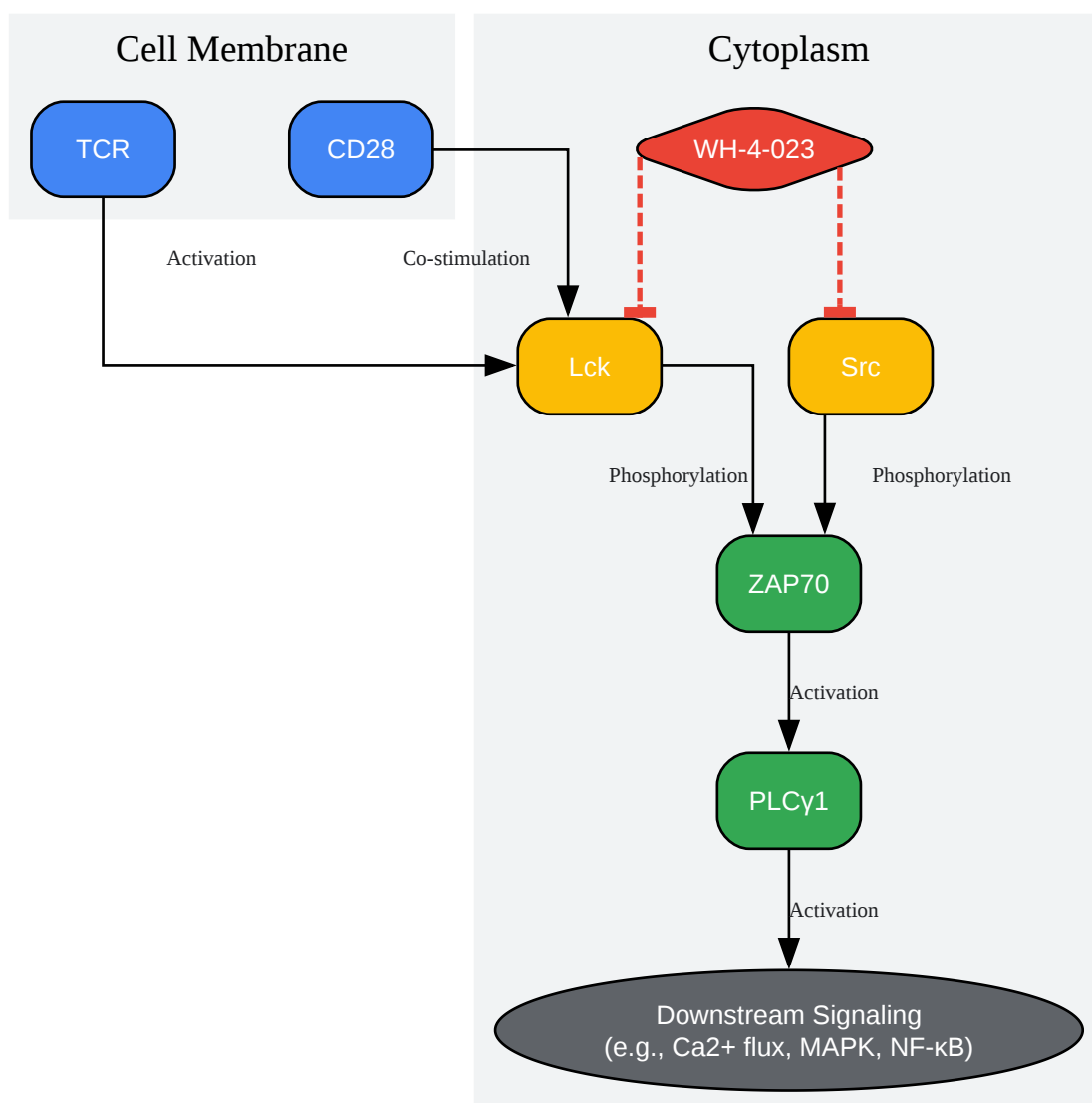
The inhibitory activity of **WH-4-023** against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Kinase	IC50 (nM)	Assay Type	Reference
Lck	2	Cell-free	[3][4]
Src	6	Cell-free	[3][4]
SIK1	10	Cell-free	[3]
SIK2	22	Cell-free	[3]
SIK3	60	Cell-free	[3]
p38α	>1000	Cell-free	[3]
KDR	>1000	Cell-free	[3]

Table 1: IC50 Values of **WH-4-023** Against Various Kinases.

Signaling Pathway Inhibition

WH-4-023 primarily targets the Lck and Src signaling pathways, which are central to T-cell receptor (TCR) signaling and other cellular processes. The diagram below illustrates the points of inhibition by **WH-4-023**.



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Caption: Inhibition of Lck/Src Signaling by **WH-4-023**.

Experimental Protocols

Synthesis of WH-4-023

The synthesis of **WH-4-023** is based on the general procedure for 2-aminopyrimidine carbamates as described in the primary literature. A detailed, step-by-step protocol was not publicly available and is proprietary to the discovering entity. The general synthetic scheme involves the coupling of a substituted 2-aminopyrimidine core with a suitable carbamoyl chloride.

In Vitro Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the inhibitory effect of **WH-4-023** on Lck kinase activity.[\[3\]](#)[\[5\]](#)

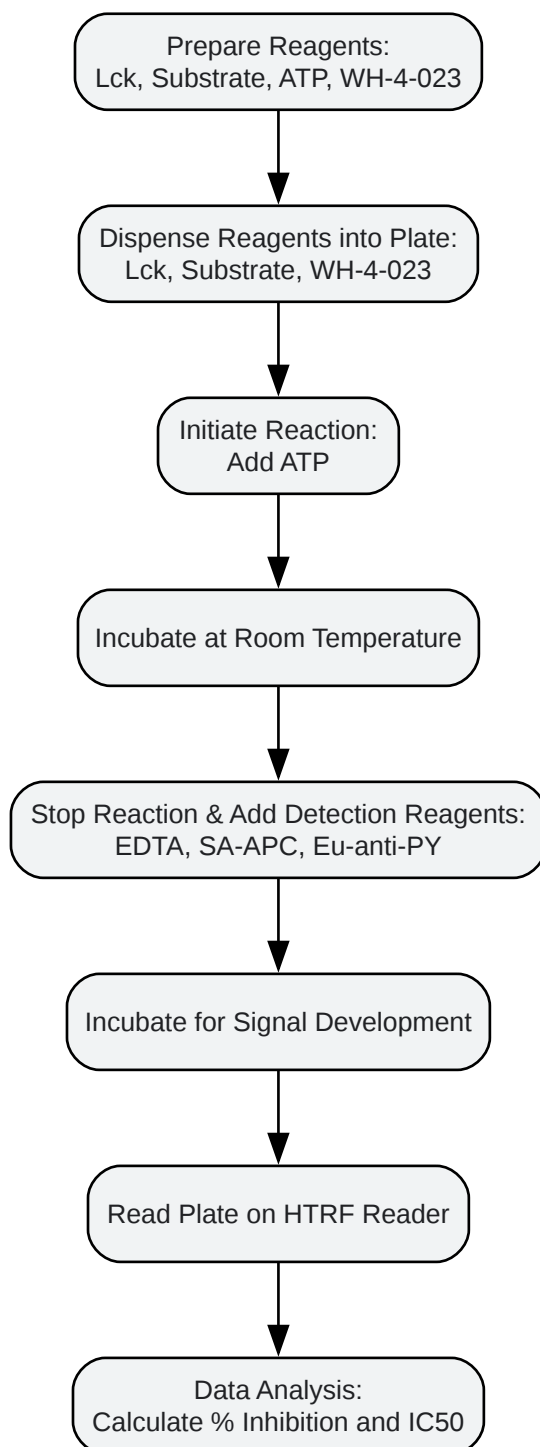
Materials:

- Lck enzyme (recombinant)
- Biotinylated substrate peptide (e.g., biotin-gastrin)
- ATP
- **WH-4-023**
- Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[\[3\]](#)
- Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20, Streptavidin-Allophycocyanin (SA-APC), and Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY).[\[3\]](#)

Procedure:

- Prepare serial dilutions of **WH-4-023** in DMSO.
- In a 384-well plate, add Lck enzyme, biotinylated substrate peptide, and the **WH-4-023** dilution (or DMSO for control).
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the detection reagent containing EDTA, SA-APC, and Eu-anti-PY.
- Incubate for 60 minutes at room temperature to allow for signal development.

- Read the plate on a fluorescence plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 655 nm (APC).
- The HTRF ratio (665nm/620nm) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each concentration of **WH-4-023** and determine the IC₅₀ value.



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Caption: Lck HTRF Kinase Assay Workflow.

T-Cell Proliferation Assay

This cell-based assay assesses the ability of **WH-4-023** to inhibit T-cell proliferation following stimulation of the T-cell receptor.[5]

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells.
- Anti-CD3 and anti-CD28 antibodies.
- RPMI-1640 medium supplemented with 10% FBS.
- **WH-4-023**.
- ^3H -thymidine.
- Cell harvester and liquid scintillation counter.

Procedure:

- Isolate PBMCs from healthy donor blood or use a purified T-cell population.
- Plate the cells in a 96-well plate.
- Pre-incubate the cells with various concentrations of **WH-4-023** for 1-2 hours.
- Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Pulse the cells with ^3H -thymidine for the final 18-24 hours of incubation.
- Harvest the cells onto filter mats using a cell harvester.

- Measure the incorporation of ^3H -thymidine using a liquid scintillation counter.
- Calculate the percent inhibition of proliferation for each concentration of **WH-4-023** and determine the IC50 value.

In Vivo Anti-Inflammatory Activity Assay (Representative Protocol)

The in vivo anti-inflammatory efficacy of **WH-4-023** has been demonstrated in models of T-cell activation. While the specific protocol from the primary literature was not publicly available, a representative carrageenan-induced paw edema model, a standard for assessing anti-inflammatory activity, is described below.

Materials:

- Male Wistar rats or BALB/c mice.
- Carrageenan solution (1% in sterile saline).
- **WH-4-023** formulated for oral administration.
- Pletysmometer or calipers.

Procedure:

- Fast the animals overnight with free access to water.
- Administer **WH-4-023** orally at various doses. Administer vehicle to the control group and a reference anti-inflammatory drug (e.g., indomethacin) to a positive control group.
- After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
- Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

- Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Applications in Research and Drug Development

WH-4-023 serves as a valuable research tool for:

- Immunology: Investigating the role of Lck and Src in T-cell signaling, activation, and differentiation.
- Oncology: Exploring the therapeutic potential of inhibiting Src family kinases in various cancers.
- Inflammatory Diseases: Studying the involvement of Lck, Src, and SIKs in inflammatory processes and autoimmune disorders.
- Stem Cell Biology: **WH-4-023**, in combination with other small molecules, has been shown to support the self-renewal of naive human embryonic stem cells.

Conclusion

WH-4-023 is a potent and selective dual Lck/Src inhibitor with additional activity against SIKs. Its well-characterized in vitro activity and demonstrated in vivo potential make it a significant molecule for both basic research and preclinical drug development in the fields of immunology, oncology, and inflammation. This guide provides a foundational understanding and practical protocols to facilitate further investigation of this compound.

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